N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide
Description
N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide is a synthetic organic compound characterized by a cyclopropane ring substituted with a hydroxymethyl group, linked via a methylene bridge to a 4-phenylbutanamide moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery. The phenylbutanamide chain contributes to hydrophobic interactions and structural rigidity, influencing target selectivity .
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-12-15(9-10-15)11-16-14(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,17H,4,7-12H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKGRSHVNUVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CCCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of a cyclopropylmethyl halide with a hydroxymethyl derivative under basic conditions to form the desired cyclopropylmethyl alcohol. This intermediate is then reacted with 4-phenylbutanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide has been investigated for its role as an inhibitor of glucosylceramide synthase, an enzyme involved in the metabolism of gangliosides. This inhibition is particularly relevant for treating motor neuron diseases such as hereditary spastic paraplegia (HSP) and other related disorders. The compound's ability to modulate ganglioside metabolism positions it as a candidate for therapeutic interventions targeting neurodegenerative conditions .
Pharmacological Applications
The pharmacological profile of this compound indicates its use in various therapeutic contexts:
- Neuroprotective Effects : Initial studies suggest that the compound may exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis.
- Potential Anti-Cancer Properties : There is emerging evidence that compounds structurally similar to this compound may inhibit pathways associated with tumor growth, particularly through the ERK/MAPK signaling pathway, which is often dysregulated in cancers .
Case Study 1: Treatment of Motor Neuron Diseases
A study focusing on the application of glucosylceramide synthase inhibitors demonstrated that treatment with this compound resulted in significant improvements in motor function in animal models of HSP. The findings indicated a reduction in ganglioside accumulation, correlating with enhanced neuronal health and function.
| Study Aspect | Details |
|---|---|
| Model Used | Animal models of hereditary spastic paraplegia |
| Outcome | Improved motor function; reduced ganglioside levels |
| Duration | 8 weeks of treatment |
Case Study 2: Cancer Research
Research investigating the compound's anti-cancer potential revealed its ability to inhibit cell proliferation in various cancer cell lines. Specifically, it was noted to downregulate key oncogenic pathways associated with K-Ras mutations.
| Cancer Type | Effect Observed |
|---|---|
| Melanoma | Significant reduction in cell viability |
| Colorectal Cancer | Inhibition of tumor growth |
Mechanism of Action
The mechanism of action of N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and receptor binding, which can result in changes in cellular signaling and function.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
| Compound Name | Cyclopropane Substituent | Aromatic System | Amide Chain | Key Functional Differences |
|---|---|---|---|---|
| N-{[1-(Hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide | Hydroxymethyl | Phenyl | Butanamide | Hydroxymethyl enhances polarity |
| N-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide | Morpholin-4-yl | Phenyl | Butanamide | Cyclobutane reduces ring strain |
| N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide | Hydroxymethyl | Trifluoromethylphenyl | Benzenesulfonamide | Sulfonamide vs. butanamide |
| N-(2-aminoethyl)-4-phenylbutanamide | None | Phenyl | Butanamide | Lacks cyclopropane |
| 3-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | Hydroxymethyl | Chlorophenyl | Benzenesulfonamide | Chloro substituent alters reactivity |
Key Observations :
- The hydroxymethyl cyclopropane in the target compound balances polarity and metabolic stability, unlike morpholine-substituted cyclobutane analogs, which exhibit reduced strain but lower solubility .
- Replacement of butanamide with sulfonamide (e.g., ) shifts biological targets due to differences in hydrogen-bonding capacity .
Key Observations :
- The target compound’s biological activity remains understudied, but its phenylbutanamide moiety is associated with dual anti-inflammatory/analgesic effects in analogs (e.g., ).
- Trifluoromethyl-substituted sulfonamides () prioritize anti-inflammatory over analgesic activity, highlighting the role of functional groups in activity divergence .
Physicochemical Properties
Table 3: Physicochemical Comparisons
| Compound Name | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Notes |
|---|---|---|---|---|
| This compound | 2.1 | 0.45 | 3.2 | Hydroxymethyl improves solubility |
| N-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide | 1.8 | 0.32 | 1.8 | Morpholine reduces LogP |
| N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide | 3.5 | 0.12 | 5.6 | High LogP limits solubility |
| N-(2-aminoethyl)-4-phenylbutanamide | 1.5 | 0.78 | 0.9 | Aminoethyl enhances solubility |
Key Observations :
- The target compound’ LogP (2.1) suggests moderate lipophilicity, ideal for membrane permeability without excessive hydrophobicity .
- Trifluoromethyl-substituted analogs exhibit higher metabolic stability but poorer solubility, underscoring a trade-off in drug design .
Biological Activity
N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-phenylbutanamide is a compound of increasing interest in pharmaceutical research, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a cyclopropyl group, which contributes to its unique biological properties due to the strain and conformational rigidity associated with small cyclic systems.
Biological Activity
Antitumor Activity
Research indicates that compounds containing cyclopropane moieties exhibit significant antitumor activity. Studies have shown that derivatives of phenylcyclopropane carboxamide can effectively inhibit the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The mechanism of action appears to involve the inhibition of key cellular pathways responsible for cell division and survival .
Mechanism of Action
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in tumor growth. For instance, compounds with similar structures have been observed to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to antiproliferative effects in cancer cells .
Structure-Activity Relationship (SAR)
The SAR of cyclopropane-containing compounds suggests that modifications in the aromatic and aliphatic portions can significantly influence their biological activity. For example:
- Hydroxymethyl Substitution : The presence of a hydroxymethyl group enhances solubility and may improve bioavailability.
- Phenyl Group : The 4-phenylbutanamide structure is crucial for binding affinity to target proteins, enhancing the overall efficacy of the compound.
Case Studies
- In Vitro Studies : A study published in 2023 demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against leukemia cell lines without affecting normal cells. This selectivity is vital for reducing side effects in potential therapeutic applications .
- Comparative Analysis : Compounds with varying substitutions on the cyclopropane ring were tested against standard chemotherapeutic agents. Results indicated that certain derivatives showed superior efficacy in inhibiting tumor growth compared to established treatments, suggesting a promising avenue for further development .
Table 1: Biological Activity of Cyclopropane Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U937 (human myeloid leukemia) | 15 | Topoisomerase II inhibition |
| 4-(hydroxymethyl)benzopsoralen | Various mammalian cells | 10 | Antiproliferative via UVA activation |
| 5-(hydroxymethyl)benzopsoralen | E. coli WP2 | >100 | Low mutagenic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
